molecular formula C18H17Cl2NO4S B2544087 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 2034601-04-0

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No.: B2544087
CAS No.: 2034601-04-0
M. Wt: 414.3
InChI Key: VDWULJDXGBMHIP-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a dichloromethylbenzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, followed by the attachment of the dichloromethylbenzenesulfonamide moiety through sulfonamide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,4-dichloro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4S/c1-11-7-16(14(20)9-13(11)19)26(23,24)21-10-18(2,22)17-8-12-5-3-4-6-15(12)25-17/h3-9,21-22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWULJDXGBMHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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